

Comprehensive Melting Point Range Verification Guide for CAS 859127-11-0

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)-3-
hydrazinylpyrazine

Cat. No.: B12077800

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As a Senior Application Scientist in pharmaceutical materials characterization, I approach the thermal analysis of complex synthetic intermediates not just as a routine quality control step, but as a critical window into the molecule's solid-state chemistry.

CAS 859127-11-0, chemically identified as 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one, is a heavily substituted flavone derivative. Flavonoids and their synthetic analogs are notorious for exhibiting complex thermal behaviors, including polymorphism, desolvation events, and thermal degradation occurring in close proximity to their melting endotherms[1]. Relying on a single analytical method can lead to mischaracterization.

This guide provides an objective comparison of thermal analysis techniques and establishes a self-validating, causality-driven protocol for verifying the melting point range of CAS 859127-11-0.

Comparative Analysis of Thermal Verification Techniques

To accurately determine the melting point of a bulky, hydrogen-bonded molecule like CAS 859127-11-0, scientists must choose the appropriate analytical technique. Both Differential Scanning Calorimetry (DSC) and open capillary melting point determination are standard methods for evaluating the thermal properties and phase transitions of complex organic compounds[2].

Below is a comparative breakdown of the three primary techniques used in solid-state characterization.

Table 1: Performance Comparison of Melting Point Techniques

Feature	Open Capillary Method	Differential Scanning Calorimetry (DSC)	Hot Stage Microscopy (HSM)
Primary Output	Visual phase change (onset to clear liquid)	Heat flow (Endothermic/Exothermic peaks)	Visual morphology & birefringence loss
Precision	± 0.5 °C to 1.0 °C	± 0.1 °C	± 0.5 °C
Sample Size	1–3 mg	2–5 mg	< 1 mg
Polymorph Detection	Poor (Cannot easily distinguish forms)	Excellent (Quantifies transition enthalpies)	Good (Visualizes crystal transformations)
Best Used For	Routine batch-to-batch QC release	R&D, polymorph screening, purity analysis	Orthogonal verification of DSC anomalies

Experimental Insight: The capillary method detects the temperature of complete macroscopic dissolution, whereas DSC registers the precise thermodynamic start of melting (the extrapolated onset of the endothermic effect)[3]. Therefore, capillary results are often slightly higher than DSC onset temperatures.

Mechanistic Insights: The Solid-State Chemistry of CAS 859127-11-0

To understand why we structure our thermal protocols the way we do, we must look at the molecule's architecture:

- **Intramolecular Hydrogen Bonding:** The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This stabilizes the planar chromen-4-one core, increasing the lattice energy required to initiate melting.
- **Steric Bulk and Flexibility:** The 7-[2-(3-methoxyphenyl)-2-oxoethoxy] side chain is highly flexible. During heating, this flexible linker can undergo conformational shifts before the core lattice collapses, sometimes presenting as a subtle pre-melting endotherm on a DSC thermogram.
- **Degradation Risk:** The ether linkages and the oxoethoxy moiety are susceptible to oxidative cleavage at elevated temperatures.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. To ensure accuracy, the system must be calibrated against a known thermodynamic standard prior to analyzing the unknown sample.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC provides the most rigorous thermodynamic profile of the compound, capturing both the melting point and the enthalpy of fusion[2].

System Validation: Prior to sample analysis, run a high-purity Indium standard (Melting Point: 156.6 °C, ΔH_f : 28.45 J/g). **Causality:** Indium's melting point is close to the expected melting range of many substituted flavones, ensuring the instrument's temperature and heat flow calibrations are highly accurate in the target thermal window.

Step-by-Step Workflow:

- **Sample Preparation:** Accurately weigh 2.0 to 5.0 mg of dried CAS 859127-11-0 into a standard 40 μ L aluminum pan[4].

- **Pan Sealing:** Hermetically seal the pan using a crimper, then pierce a microscopic pin-hole in the lid[4]. **Causality:** The pin-hole allows volatile impurities or residual crystallization solvents to escape without deforming the pan, which would otherwise alter the thermal contact with the sensor and distort the baseline.
- **Purging:** Continuously purge the sample cell with dry Nitrogen at a flow rate of 40 to 50 mL/min[4]. **Causality:** Nitrogen displaces oxygen, preventing premature oxidative degradation of the methoxyphenyl and phenol groups during the thermal ramp.
- **Thermal Ramp:** Heat the sample from 30 °C to 250 °C at a constant heating rate of 10 °C/min[4]. **Causality:** A 10 °C/min rate provides the optimal balance between peak resolution (to separate closely eluting polymorphic transitions) and minimizing thermal lag across the sample.

Protocol B: Precision Open Capillary Method

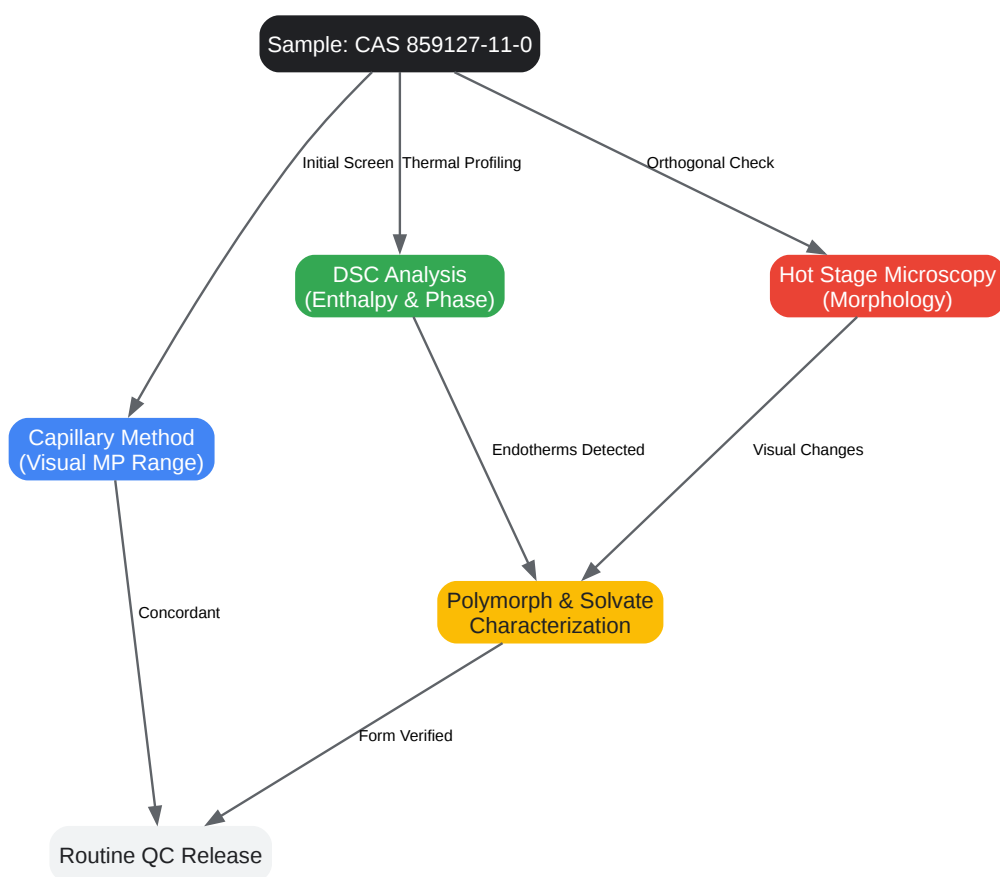
For routine laboratory verification, the capillary method remains the pharmacopeial standard[5].

Step-by-Step Workflow:

- **Sample Pulverization:** Grind the sample into a fine, uniform powder using an agate mortar. **Causality:** Large, irregular crystals create air pockets in the capillary. Air acts as an insulator, causing uneven heat transfer and artificially broadening the observed melting range.
- **Packing:** Tap the powder into a one-end-sealed glass capillary tube to a tightly packed height of 2–3 mm[4].
- **Heating Profile:** Place the capillary in a precision digi-melting point apparatus or a liquid paraffin bath[4][5]. Rapidly heat the system to approximately 10 °C below the expected melting point, then reduce the ramp rate to exactly 1 °C/min. **Causality:** A slow ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing temperature overshoot.
- **Observation:** Record the Tonset(first visible droplet of liquid) and Tclear(complete liquefaction).

Analytical Workflow Visualization

The following diagram illustrates the decision-making matrix for verifying the thermal properties of a new batch of CAS 859127-11-0.



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Fig 1: Multimodal thermal analysis workflow for verifying flavonoid polymorphs and melting ranges.

Representative Data Presentation

When comparing the analytical outputs for a highly pure (>99% by HPLC) batch of a complex flavone like CAS 859127-11-0, the data will typically present slight variations based on the physical principles of the instrument used[3].

Table 2: Representative Thermal Data for CAS 859127-11-0

Analytical Technique	Parameter Measured	Observed Value (°C)	Notes / Interpretation
Capillary Method	Tonset(Collapse)	178.5 °C	Visual shrinking of the powder column.
Capillary Method	Tclear(Meniscus)	180.2 °C	Complete liquefaction. Range: 1.7 °C.
DSC (10 °C/min)	Extrapolated Onset (To)	177.8 °C	True thermodynamic start of melting.
DSC (10 °C/min)	Peak Maximum (Tp)	179.4 °C	Corresponds closely to capillary Tclear.
Hot Stage Microscopy	Birefringence Loss	178.0 °C	Loss of crystalline anisotropic properties.

Note: The exact melting point of CAS 859127-11-0 depends heavily on the crystallization solvent used during synthesis, as flavonoids frequently form stable solvates that alter the crystal lattice energy.

Conclusion

For drug development professionals working with CAS 859127-11-0, relying solely on an open capillary melting point is insufficient for comprehensive solid-state characterization. While the capillary method is adequate for routine batch release, Differential Scanning Calorimetry (DSC)

—supported by strict protocols like nitrogen purging and pin-holed pan preparation—is mandatory for detecting polymorphs, assessing thermodynamic purity, and ensuring that the compound has not undergone thermal degradation during the melting phase.

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